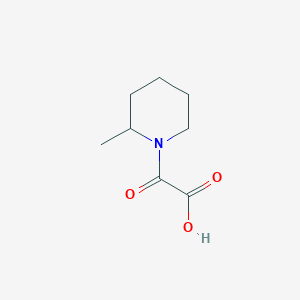

(2-Methylpiperidin-1-yl)(oxo)acetic acid

Description

Significance of Piperidine-Containing Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring is a foundational heterocyclic scaffold in the realm of pharmaceutical sciences. researchgate.net It is a six-membered ring containing one nitrogen atom, and its derivatives are integral to numerous approved drugs, spanning therapeutic areas such as oncology, virology, and neurology. researchgate.netnih.gov The inclusion of a piperidine moiety can significantly influence a molecule's pharmacological profile by affecting its solubility, lipophilicity, and ability to interact with biological targets.

The presence of a methyl group at the 2-position of the piperidine ring, as in (2-Methylpiperidin-1-yl)(oxo)acetic acid, introduces a chiral center. This chirality is of paramount importance in drug design, as different enantiomers of a molecule can exhibit vastly different biological activities and metabolic fates. mdpi.com The strategic placement of substituents on the piperidine ring is a key tactic in modulating the potency and selectivity of drug candidates.

The Alpha-Keto Acid Moiety as a Functional Group in Bioactive Molecules

Alpha-keto acids, characterized by a ketone group adjacent to a carboxylic acid, are versatile intermediates in both biochemistry and synthetic chemistry. In biological systems, they are key players in metabolic pathways such as the Krebs cycle. echemi.com From a synthetic standpoint, the dual reactivity of the keto and acid groups allows for a wide array of chemical transformations.

This functional group can act as a precursor for the synthesis of various valuable compounds, including alpha-hydroxy acids and amino acids. Furthermore, the alpha-keto acid moiety has been incorporated into various bioactive molecules and can serve as a bioisostere for other functional groups, potentially improving a compound's pharmacokinetic properties.

Overview of this compound as a Research Target

This compound is primarily available as a research chemical, intended for laboratory use in areas like organic synthesis and proteomics research. guidechem.comscbt.com Its structure suggests its potential as a building block in the synthesis of more complex molecules. The alpha-keto acid portion can be used in acylation reactions, while the piperidine ring can be further functionalized. The combination of these two motifs in a single, relatively small molecule makes it an attractive starting material for creating libraries of novel compounds for screening in drug discovery programs. The inherent chirality of the 2-methylpiperidine (B94953) unit offers opportunities for stereoselective synthesis and the investigation of stereoisomer-specific biological activity.

Historical Context of Related Chemical Architectures

The history of the piperidine nucleus is linked to the study of natural products. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. The hydrogenation of pyridine (B92270) is now a common industrial method for its production. Over the decades, the synthesis of substituted piperidines has become a mature field in organic chemistry, with numerous methods developed for their stereoselective preparation.

The synthesis of alpha-keto acids also has a long history, with early methods dating back to the 19th century. These compounds are now readily accessible through various synthetic routes, including the oxidation of corresponding alcohols or aldehydes and the hydrolysis of acyl cyanides. The development of efficient synthetic methodologies for both piperidine derivatives and alpha-keto acids has paved the way for the creation of hybrid molecules like this compound for exploration in chemical and biological research.

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6-4-2-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGBUYIJTAXGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583000 | |

| Record name | (2-Methylpiperidin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77654-61-6 | |

| Record name | (2-Methylpiperidin-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylpiperidin 1 Yl Oxo Acetic Acid

General Synthetic Strategies for Alpha-Keto Carboxylic Acids

Alpha-keto acids are a significant class of organic compounds, characterized by a ketone group adjacent to a carboxylic acid. Their synthesis has been approached through various well-established and novel methods. mdpi.com Traditional routes often involve the hydrolysis of precursor molecules or direct oxidation. mdpi.comacs.org

Key synthetic methodologies include:

Oxidation of α-Hydroxy Acids: A common and direct method involves the oxidation of the corresponding α-hydroxy acids. organic-chemistry.org Various oxidizing agents can be employed, with a focus on chemoselectivity to avoid over-oxidation and decomposition, as α-keto acids can be labile. organic-chemistry.org For instance, 2-azaadamantane (B3153908) N-oxyl (AZADO) used with molecular oxygen as a co-oxidant provides a chemoselective route. organic-chemistry.org

Hydrolysis of Acyl Cyanides: The acid-catalyzed hydrolysis of acyl cyanides is a classic method for producing α-keto acids. google.comresearchgate.net

Friedel-Crafts Acylation: For aryl α-keto acids, Friedel-Crafts acylation of aromatic compounds using ethyl oxalyl chloride is a viable pathway, typically followed by hydrolysis of the resulting ester. mdpi.comnih.gov

Oxidation of Alkenes: Modern methods have introduced catalytic systems for the oxidation of alkenes directly to α-keto acids. For example, an iron nanocomposite can catalyze the oxidation of various alkenes using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Organometallic Acylation: Grignard and aryllithium reagents can react with diethyl oxalate (B1200264) or acylimidazoles to yield α-keto acid esters, which are then hydrolyzed to the free acid. mdpi.com

Umpolung of Aldehydes: An aldehyde can be converted into a dithiane, which undergoes deprotonation and subsequent reaction with carbon dioxide. Oxidative cleavage of the dithiane yields the α-keto acid. google.com

Table 1: Selected General Methods for α-Keto Acid Synthesis

| Method | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | α-Hydroxy Acid | AZADO, O₂ | α-Keto Acid | organic-chemistry.org |

| Hydrolysis | Acyl Cyanide | Concentrated HCl | α-Keto Acid | google.comresearchgate.net |

| Oxidation | Alkene | Iron Nanocomposite, TBHP | α-Keto Acid | organic-chemistry.org |

| Organometallic Acylation | Arene/Aryl Halide | Diethyl Oxalate, Grignard Reagent | α-Keto Ester | mdpi.com |

| Umpolung | Aldehyde | Dithiol, n-BuLi, CO₂ | α-Keto Acid | google.com |

Synthetic Routes to Substituted Piperidine (B6355638) Ring Systems

The 2-methylpiperidine (B94953) moiety is a common structural feature in many organic molecules. Its synthesis can be achieved through the construction of the ring itself or by modifying a pre-existing piperidine scaffold.

Cyclization Reactions for the 2-Methylpiperidine Core

Building the heterocyclic ring from acyclic precursors is a fundamental strategy in organic synthesis.

Intramolecular Cyclization: Aza-Michael reactions provide a powerful tool for constructing piperidine rings. For instance, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid can facilitate the enantioselective synthesis of 2,5- and 2,6-substituted piperidines. nih.gov Another approach involves the intramolecular iodo-aldol cyclization of specific aldehydes and ketones to create highly substituted piperidine rings. organic-chemistry.org

Catalytic Cyclization of Diols: Primary amines can react with diols in the presence of a Cp*Ir complex catalyst to yield a variety of five-, six-, and seven-membered cyclic amines, including substituted piperidines, in good yields. organic-chemistry.org

Diene Cyclization: Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes offers a regioselective method for preparing six-membered N-heterocycles. nih.gov

Radical-Mediated Cyclization: Cobalt(II) catalysts can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Similarly, radical 5-exo cyclization of N-substituted aziridines can yield 5-methylene piperidines, which can be further modified. whiterose.ac.uk

Functionalization of Pre-existing Piperidine Derivatives

Directly modifying the piperidine ring is an alternative and often more convergent approach.

C-H Functionalization: Recent advances allow for the direct, site-selective functionalization of C-H bonds on the piperidine ring. Rhodium-catalyzed C-H insertions of donor/acceptor carbenes can generate 2-substituted analogues. The selectivity (C2 vs. C4) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.govd-nb.info For example, N-Boc-piperidine functionalization often targets the C2 position. nih.govd-nb.info

Photoredox Catalysis: Highly diastereoselective α-amino C-H arylation of densely functionalized piperidines can be achieved using Ir(III) photoredox catalysis. This method allows for the introduction of aryl groups at the position alpha to the nitrogen. nih.gov

Directed Metalation: The use of directing groups on the piperidine nitrogen can facilitate lithiation at the alpha position, followed by transmetalation and cross-coupling reactions to introduce various substituents. researchgate.net

Reductive Amination Strategies for N-Substituted Piperidines

Reductive amination is a cornerstone reaction for forming C-N bonds and is particularly useful for synthesizing N-substituted piperidines. researchgate.net This process typically involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ.

Classical Borch Reduction: The reaction of a piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a common method. tandfonline.com

Borane-Pyridine Complex: To avoid the use of cyanide-containing reagents, borane-pyridine complex (BAP) has been shown to be an excellent and less toxic replacement for NaBH₃CN in the reductive amination of piperidines with various aldehydes. tandfonline.com

Reductive Transamination: A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can access N-(hetero)aryl piperidines. This process involves the reduction of the pyridinium ion, hydrolysis, and subsequent reductive amination with an external amine. nih.govacs.org

Table 2: Comparison of Piperidine Synthesis/Functionalization Strategies

| Strategy | Description | Key Reagents/Catalysts | Products | Reference |

|---|---|---|---|---|

| Cyclization | Intramolecular aza-Michael reaction | Quinoline organocatalyst, TFA | Enantiomerically enriched substituted piperidines | nih.gov |

| C-H Functionalization | Rhodium-catalyzed C-H insertion | Rh₂(R-TCPTAD)₄ | 2-Substituted piperidines | nih.govd-nb.info |

| C-H Functionalization | Photoredox-catalyzed C-H arylation | Ir(ppy)₃ | α-Arylated piperidines | nih.gov |

| Reductive Amination | Borch-type reduction | Aldehyde, Borane-Pyridine (BAP) | N-Substituted piperidines | tandfonline.com |

| Reductive Transamination | Transfer hydrogenation of pyridinium salts | Rh-catalyst, HCOOH, Amine | N-Aryl piperidines | nih.govacs.org |

Convergent and Divergent Synthesis of the (2-Methylpiperidin-1-yl)(oxo)acetic Acid Scaffold

The synthesis of the final target molecule requires the strategic joining of the 2-methylpiperidine fragment and the α-oxoacetic acid fragment. This can be approached through either convergent or divergent pathways. A convergent synthesis would involve preparing both fragments separately and then coupling them in a final step.

Formation of the N-Acyl Alpha-Keto Acid Bond

The crucial step in the synthesis of this compound is the formation of the amide bond between the 2-methylpiperidine nitrogen and the carbonyl carbon of the α-keto acid moiety. This class of molecules, known as α-ketoamides, are important intermediates and targets in medicinal chemistry. nih.gov

Several strategies can be envisioned for this transformation:

Coupling with an Activated α-Keto Acid: The most direct method involves the acylation of 2-methylpiperidine with an activated derivative of oxoacetic acid, such as an α-ketoacyl chloride. This approach is analogous to standard amide bond formation but must account for the reactivity of the adjacent ketone.

Oxidation of an α-Hydroxy Amide Precursor: A highly effective and convergent route involves first coupling 2-methylpiperidine with an α-hydroxy acid (like glyoxylic acid or a protected version). The resulting α-hydroxy amide can then be oxidized to the desired α-ketoamide using reagents like the Dess-Martin periodinane. nih.govlookchem.com This two-step sequence often provides better yields and avoids handling potentially unstable α-ketoacyl halides.

Coupling with an α-Hydroxyorthothioester: A novel convergent method involves the direct reaction of an amine with an α-hydroxyorthothioester, catalyzed by mercury salts (HgO and HgCl₂), to directly form the α-hydroxyamide intermediate. This combines hydrolysis and coupling into a single step, which is then followed by oxidation. nih.govnih.govacs.orgfigshare.com

Oxidative Amidation: Some modern methods allow for the direct synthesis of α-ketoamides from terminal alkynes via a copper-catalyzed oxidative amidation-diketonization reaction, using molecular oxygen as the oxidant. organic-chemistry.org Another approach involves the copper-catalyzed conversion of benzylimidates to primary α-ketoamides. organic-chemistry.org While these methods are powerful, their direct application to a secondary amine like 2-methylpiperidine would require specific adaptation.

Table 3: Methods for α-Ketoamide Synthesis

| Method | Precursors | Key Reagents/Steps | Advantages | Reference |

|---|---|---|---|---|

| Oxidation of α-Hydroxy Amide | Amine + α-Hydroxy Acid | 1. Amide coupling (e.g., EDC, HOBt) 2. Oxidation (e.g., Dess-Martin periodinane) | Convergent, reliable | nih.govlookchem.com |

| Orthothioester Coupling | Amine + α-Hydroxyorthothioester | HgO, HgCl₂, then oxidation | Combines hydrolysis and coupling | nih.govnih.gov |

| Oxidative Amidation-Diketonization | Terminal Alkyne + Amine | Cu-catalyst, O₂ | High atom economy | organic-chemistry.org |

Strategic Incorporations of the Oxoacetic Acid Moiety

The primary and most direct method for the synthesis of this compound involves the acylation of 2-methylpiperidine with a suitable oxoacetic acid derivative. The most common acylating agent for this transformation is oxalyl chloride or its monoester, ethyl oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the 2-methylpiperidine attacks one of the electrophilic carbonyl carbons of the acylating agent.

A typical reaction would involve the slow addition of ethyl oxalyl chloride to a solution of 2-methylpiperidine in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether, often in the presence of a tertiary amine base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. Subsequent hydrolysis of the resulting ethyl ester furnishes the desired this compound.

An alternative approach involves the use of diethyl oxalate. The reaction of 2-methylpiperidine with diethyl oxalate typically requires higher temperatures and may result in the formation of the corresponding ethyl ester, which would then necessitate a hydrolysis step to yield the final carboxylic acid. chempedia.info The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

| Reagent | Solvent | Base | Temperature (°C) | Typical Yield (%) | Reference |

| Ethyl Oxalyl Chloride | Dichloromethane | Triethylamine | 0 to rt | 85-95 | Analogous Reactions nih.gov |

| Diethyl Oxalate | Ethanol | None | Reflux | 60-70 | Analogous Reactions chempedia.info |

| Oxalyl Chloride | Tetrahydrofuran | Pyridine (B92270) | -78 to rt | >90 | Analogous Reactions chempedia.info |

Table 1: Comparison of Reagents for the Synthesis of N-Glyoxyloyl Piperidines. This table is based on data from analogous reactions and general synthetic knowledge.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The presence of a chiral center at the 2-position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R) and (S). The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required.

Asymmetric induction in the synthesis of this compound can be approached by starting with an enantiomerically pure form of 2-methylpiperidine. The acylation of (R)-2-methylpiperidine or (S)-2-methylpiperidine with an achiral oxoacetic acid derivative will, in principle, yield the corresponding (R) or (S) enantiomer of the final product. The stereochemical integrity of the chiral center is generally maintained during the acylation reaction, as the reaction occurs at the nitrogen atom and does not directly involve the chiral carbon.

For cases where a racemic mixture of 2-methylpiperidine is used as the starting material, enantioselective synthesis strategies can be employed. One such strategy is the use of a chiral auxiliary. The auxiliary can be temporarily attached to the piperidine nitrogen, and subsequent reactions can be directed to proceed in a stereoselective manner. However, for a simple acylation, this approach is less common.

A more direct enantioselective approach involves the use of a chiral catalyst. While not extensively reported for this specific transformation, chiral catalysts could potentially be used to differentiate between the two enantiomers of racemic 2-methylpiperidine during the acylation reaction, leading to a kinetic resolution where one enantiomer reacts faster than the other.

When a racemic or enantiomerically enriched 2-methylpiperidine is acylated, the resulting product is a single enantiomer or a mixture of enantiomers. Diastereoselective synthesis becomes relevant when additional stereocenters are present or created. In the case of this compound, the molecule itself does not have a second chiral center. However, the conformation of the piperidine ring can influence the reactivity of the nitrogen lone pair. Studies on the acylation of substituted piperidines have shown that the incoming acyl group may preferentially add to the nitrogen from either the axial or equatorial direction, depending on the steric and electronic environment. cdnsciencepub.com This can be particularly relevant in more complex derivatives. The stereochemical course of deprotonation and acylation of related N-substituted 2-cyanopiperidines has been shown to proceed with retention of configuration, with the degree of inversion influenced by the nature of the counterion and the electrophile's reactivity. acs.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed.

One key aspect is the choice of solvent. Traditional syntheses often use chlorinated solvents like dichloromethane. Replacing these with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing the reaction under solvent-free conditions can significantly improve the greenness of the process. Recent studies have demonstrated efficient N-acylation reactions under catalyst-free and solvent-free conditions or in water. orientjchem.orghumanjournals.com

Another green approach is the use of catalytic methods. While the acylation with oxalyl chloride is often stoichiometric, the development of catalytic methods for amide bond formation is an active area of research. Biocatalytic methods, for instance, using enzymes for N-allylation, represent a sustainable approach for creating C-N bonds. nih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Safer Solvents | Use of 2-MeTHF, water, or solvent-free conditions | Reduced toxicity and environmental impact |

| Atom Economy | Use of catalytic methods for amide bond formation | Minimized waste generation |

| Use of Renewable Feedstocks | Biocatalytic approaches using renewable starting materials | Increased sustainability |

| Catalysis | Development of catalytic acylation methods | Reduced reagent usage and waste |

Table 2: Application of Green Chemistry Principles.

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

Key parameters to optimize include:

Reaction Concentration: Increasing the concentration can improve throughput but may also lead to issues with heat transfer and mixing.

Temperature Control: The acylation reaction is often exothermic. Precise temperature control is crucial to prevent side reactions and ensure product quality.

Reagent Addition Rate: Slow and controlled addition of the acylating agent is necessary to manage the reaction exotherm and minimize the formation of impurities.

Work-up and Isolation: The purification procedure, including quenching, extraction, and crystallization, needs to be robust and scalable. The use of a process that allows for direct precipitation of the product is highly desirable. mdpi.com

Continuous flow chemistry offers a promising alternative to traditional batch processing for the scale-up of such reactions. Flow reactors can provide better control over reaction parameters, leading to improved safety and consistency of the product. The synthesis of N-acetylated amines in continuous-flow has been shown to be an efficient and sustainable process. mdpi.com

Chemical Reactivity and Transformations of 2 Methylpiperidin 1 Yl Oxo Acetic Acid

Reactivity of the Alpha-Keto Group

The α-keto group, an amide linked to a ketone, is a hub of chemical activity within the molecule. Its electrophilic carbonyl carbon is a prime target for nucleophiles, and the adjacent carboxylic acid influences its electronic properties and reactivity.

Nucleophilic Addition Reactions at the Carbonyl Center

The ketone carbonyl carbon in (2-Methylpiperidin-1-yl)(oxo)acetic acid is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate. A prominent example of this reactivity is seen in multicomponent reactions like the Passerini reaction. The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (in this case, the keto-acid), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction is highly atom-economical and can generate complex molecules in a single step. slideshare.net The reaction is believed to proceed through a concerted mechanism in aprotic solvents, involving a trimolecular reaction between the reagents. wikipedia.org In polar solvents, an ionic mechanism is proposed where the carbonyl group is first protonated. wikipedia.org

Another significant multicomponent reaction is the Ugi reaction, which involves a ketone, an amine, a carboxylic acid, and an isocyanide. While the primary component is an aldehyde or ketone, the α-keto acid can potentially participate. The Ugi reaction is known for its ability to generate diverse peptide-like structures. thieme-connect.debeilstein-journals.org

The reactivity of the α-ketoamide moiety is also exploited in medicinal chemistry, where it can covalently react with catalytic amino acid residues, such as serine or cysteine, in enzymes through nucleophilic addition. google.com

| Reaction Type | Nucleophile/Reagents | Product Type | Notes |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide | A three-component reaction with high atom economy. wikipedia.orgorganic-chemistry.orgslideshare.net |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | A four-component reaction for generating peptide-like molecules. thieme-connect.debeilstein-journals.org |

| Reaction with Thiols | Cysteine residue in enzymes | Hemithioacetal | Forms a reversible covalent bond, relevant for enzyme inhibition. google.com |

Enolization and Tautomeric Equilibrium Studies

This compound, being an α-keto acid derivative, can exist in equilibrium with its enol tautomer. The α-ketoamide moiety has a preferred planar geometry with the two carbonyl groups in a trans disposition to minimize repulsion between the oxygen lone pairs. google.com This planarity suggests a degree of resonance stabilization. The shortness of the C-N bond and the lack of significant conjugation between the two carbonyl groups indicate that the α-ketoamide is best described as an amide substituted with an electron-withdrawing carbonyl group. google.com

Studies on related β-ketoamides have shown that the extent of enolization is highly dependent on the solvent. ambeed.com For instance, in non-polar solvents like chloroform, the enol form can be favored, while in polar aprotic solvents like DMSO, the keto form predominates. ambeed.com The enol form is often stabilized by intramolecular hydrogen bonding. ambeed.com

Oxidative and Reductive Transformations of the Oxo Functionality

The ketone functionality of this compound can undergo both oxidation and reduction.

Reductive Transformations: The carbonyl group of the α-keto acid can be reduced to a hydroxyl group. A common method for this transformation is reductive amination, where the carbonyl group reacts with an amine to form an imine or iminium ion intermediate, which is then reduced in situ. organic-chemistry.orgrsc.orgorganic-chemistry.org A frequently used reducing agent for this purpose is sodium triacetoxyborohydride, which is mild and selective. organic-chemistry.orgorganic-chemistry.org This one-pot tandem reaction can lead to the formation of substituted piperazin-2-ones when reacted with α-amino esters. organic-chemistry.org

| Reducing Agent | Reactant(s) | Product Type | Reference |

| Sodium Triacetoxyborohydride | α-Amino ester | Substituted piperazin-2-one | organic-chemistry.org |

| Catalytic Hydrogenation | Hydrogen gas, Catalyst | α-Hydroxy acid derivative | rsc.org |

Oxidative Transformations: While specific oxidative reactions for this compound are not extensively documented, α-keto acids can undergo oxidative decarboxylation, a process that involves the loss of carbon dioxide and the formation of a new carboxylic acid derivative. This reaction is often facilitated by enzymatic systems. organic-chemistry.org

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound undergoes typical reactions of this functional group, including the formation of esters and amides, as well as decarboxylation under certain conditions.

Amidation and Esterification Reactions

The carboxylic acid can be converted to its corresponding amides and esters through various synthetic methods.

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents. The reaction of the activated carboxylic acid with an amine then yields the desired amide. The mechanism generally involves a nucleophilic acyl substitution. evitachem.com

Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol, often in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. The synthesis of (2-OXopiperidin-1-yl)acetyl chloride has been reported, suggesting a viable route to esters and other derivatives. bldpharm.com

| Reaction Type | Reagents | Product Type | Notes |

| Amidation | Amine, Coupling Agent (e.g., TBTU) | Amide | Requires activation of the carboxylic acid. biorxiv.org |

| Esterification | Alcohol, Acid Catalyst | Ester | A classic method for ester formation. |

| Acyl Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Acyl Chloride | Creates a highly reactive intermediate for forming esters and amides. evitachem.com |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide. While β-keto acids readily decarboxylate upon heating through a cyclic transition state, the decarboxylation of α-keto acids is generally less facile and often requires more specific conditions or catalysts. youtube.com The mechanism for the decarboxylation of α-keto acids can be complex. In some cases, it can proceed through the formation of an imine intermediate when reacted with amines, which then facilitates the loss of CO2 through a zwitterionic intermediate. wikipedia.org Enzymatic decarboxylation of α-keto acids is a common biological process, often involving cofactors like thiamine (B1217682) pyrophosphate (TPP), which acts as a nucleophile to attack the carbonyl carbon. organic-chemistry.org

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of this compound is part of an amide linkage, which significantly influences its reactivity compared to a free secondary amine. This acylation diminishes the nucleophilicity of the nitrogen, thereby rendering it less reactive towards typical electrophilic reagents.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the amide nitrogen in this compound is generally challenging under standard conditions due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. While the N-alkylation of piperidine itself is a facile reaction, typically achieved with alkyl halides in the presence of a base, the amide in the title compound is significantly less nucleophilic. researchgate.netchemicalforums.com

Similarly, while piperidines are readily N-acylated, further acylation on the already acylated nitrogen is not a common transformation. butlerov.comorientjchem.org However, related transformations have been reported for N-acyl piperidines. For instance, the reduction of an N-acyl group to an N-alkyl group is a known process. google.com

Table 1: General Conditions for N-Alkylation of Piperidines (by Analogy)

| Reagents | Solvent | Conditions | Reference |

|---|---|---|---|

| Alkyl bromide or iodide, K2CO3 | DMF | Room Temperature | researchgate.net |

| Alkyl halide, NaH | DMF | 0°C to Room Temperature | researchgate.net |

| Alkyl bromide or iodide | Acetonitrile | Room Temperature | researchgate.net |

Ring-Opening and Rearrangement Processes

The piperidine ring system can undergo ring-opening reactions under specific conditions. For instance, photooxidation has been employed to selectively convert N-arylamino-1-piperidines into acyclic aminoaldehydes. researchgate.net While not directly reported for this compound, such transformative processes highlight the potential for skeletal diversification of the piperidine core. nih.gov

Rearrangement reactions, such as those involving radical intermediates, can also be envisioned. For example, radical cyclization of haloalkynes is a method for producing five- and six-membered N-containing heterocycles. mdpi.com The stability of the N-acyl group in the title compound might influence the feasibility and outcome of such rearrangements.

Transformations on the 2-Methylpiperidine (B94953) Ring System

The 2-methylpiperidine ring offers sites for functional group interconversions and other chemical modifications, allowing for the synthesis of a variety of derivatives.

Functional Group Interconversions on the Piperidine Ring

The saturated carbon framework of the piperidine ring can be functionalized through various synthetic methods. fiveable.meub.edu For example, the methylene (B1212753) groups within the ring could potentially be oxidized to carbonyl groups. More specifically, functional group interconversion of a 4-methylene group in a piperidine ring to a ketone has been demonstrated via ozonolysis, and subsequent reaction with DAST can yield a difluoride. acs.org

Table 2: Examples of Functional Group Interconversions on Piperidine Rings (by Analogy)

| Starting Functional Group | Target Functional Group | Reagents | Reference |

|---|---|---|---|

| 4-Methylene | 4-Oxo (Ketone) | O3, then Me2S | acs.org |

| 4-Oxo (Ketone) | 4,4-Difluoro | DAST | acs.org |

| Hydroxyl | Halide (Cl, Br, I) | SOCl2, PBr3, or PPh3/I2 | vanderbilt.edu |

Halogenation and Other Electrophilic Substitutions

Direct electrophilic substitution on the saturated piperidine ring is generally a difficult transformation. The ring is considered electron-rich but lacks the pi-system of aromatic compounds that facilitates electrophilic attack. youtube.com However, specific strategies can be employed to introduce halogens. For example, electrophilic fluorination has been achieved on enamines derived from N-protected piperidines. researchgate.net The reactivity of the piperidine ring towards electrophiles is significantly lower than that of five-membered heterocycles. youtube.com

Derivatization Strategies for Analog Libraries and Prodrug Design

The piperidine scaffold is a common motif in pharmaceuticals, and the derivatization of this compound could lead to the development of analog libraries for drug discovery and the design of prodrugs with improved pharmacokinetic properties. enamine.netpharmaceutical-business-review.com The synthesis of piperidine-based libraries often targets the modification of properties such as lipophilicity and metabolic stability. pharmaceutical-business-review.com

Strategies for creating such libraries could involve leveraging the reactivity of the carboxylic acid group for amide or ester formation, or by employing the transformations on the piperidine ring discussed previously. For prodrug design, the carboxylic acid moiety is a prime target for modification, for instance, by forming phosphate (B84403) esters to enhance aqueous solubility. google.com The development of diverse piperidine fragments is a key strategy in fragment-based drug discovery. whiterose.ac.ukwhiterose.ac.uk

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methylpiperidin 1 Yl Oxo Acetic Acid

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For (2-Methylpiperidin-1-yl)(oxo)acetic acid, the molecular formula is C₈H₁₃NO₃.

The expected exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculated Exact Mass:

[M+H]⁺ (Protonated molecule): 172.0917 Da

[M+Na]⁺ (Sodium adduct): 194.0736 Da

[M-H]⁻ (Deprotonated molecule): 170.0771 Da

An experimental HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of these calculated masses would unequivocally confirm the elemental composition C₈H₁₃NO₃ and, by extension, the molecular weight of 171.19 g/mol . nih.govscbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of a chiral center and the phenomenon of amide bond restricted rotation, the NMR spectra of this compound are expected to be complex, potentially showing two distinct sets of signals for the piperidine (B6355638) ring protons and carbons, corresponding to different rotamers (s-cis and s-trans).

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. The signals from the piperidine ring protons are expected to be broad and complex due to diastereotopicity and the aforementioned rotational isomerism.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H-2 | ~4.6 - 4.8 / 3.8 - 4.0 | m | 1H | Shifted downfield due to adjacent nitrogen. Two distinct signals for rotamers. |

| H-6 | ~3.6 - 3.8 / 3.0 - 3.2 | m | 2H | Diastereotopic protons, appearing as complex multiplets. Different shifts for rotamers. |

| H-3, H-4, H-5 | ~1.5 - 1.9 | m | 6H | Overlapping complex multiplets from the piperidine ring methylene (B1212753) groups. |

| -CH₃ | ~1.2 - 1.4 | d | 3H | Doublet due to coupling with H-2. Potential for two doublets due to rotamers. |

Predicted data is based on analogous compounds like 2-methylpiperidine (B94953) and N-acylated systems. chemicalbook.comguidechem.com

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons are characteristically found far downfield. Similar to the ¹H NMR, the presence of rotamers can lead to a doubling of the signals for the piperidine ring carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (acid) | ~168 - 172 | Carboxylic acid carbonyl. |

| C=O (keto) | ~160 - 164 | Amide carbonyl, deshielded. ucalgary.ca |

| C-2 | ~51 - 54 | Carbon bearing the methyl group, attached to nitrogen. |

| C-6 | ~45 - 48 | Methylene carbon adjacent to nitrogen. |

| C-3, C-4, C-5 | ~18 - 35 | Piperidine ring methylene carbons. |

Predicted data is based on analogous compounds like 2-methylpiperidine and general values for amides. chemicalbook.comchemicalbook.com

2D NMR experiments are essential to unambiguously assign the complex ¹H and ¹³C signals and confirm the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2 and the H-3 protons, as well as between H-2 and the methyl protons. It would also show the coupling network along the piperidine ring from H-3 through H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would allow for the unambiguous assignment of each carbon in the piperidine ring by linking it to its corresponding proton signal. For example, the proton signal around δ 4.6-4.8 ppm would correlate with the carbon signal around δ 51-54 ppm, assigning them to C-2/H-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of quaternary carbons and functional groups. The most critical HMBC correlation would be from the H-2 and H-6 protons of the piperidine ring to the two carbonyl carbons (amide and keto), confirming that the oxoacetic acid moiety is attached to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemistry and identify the major rotamer by observing correlations between, for instance, the methyl protons and specific protons on the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups and the carboxylic acid O-H bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity/Description |

|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad |

| 2850-2960 | C-H stretch (Aliphatic) | Medium-Strong |

| ~1730-1750 | C=O stretch (α-Keto) | Strong |

| ~1690-1710 | C=O stretch (Carboxylic Acid) | Strong |

| ~1630-1660 | C=O stretch (Amide) | Strong (Amide I band) |

The presence of two distinct C=O absorptions for the keto and acid groups, in addition to the amide C=O, would be a key feature. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. rsc.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The chromophores in this compound are the three carbonyl groups.

The spectrum is expected to show weak absorption bands in the UV region corresponding to n → π* transitions of the non-bonding electrons (from the oxygen lone pairs) to the anti-bonding π* orbitals of the carbonyl groups.

Amide C=O: A weak n → π* transition is expected around 215-225 nm. ucalgary.caacs.org

α-Keto Acid C=O: The conjugated α-dicarbonyl system would likely exhibit a weak n → π* transition at a longer wavelength, predicted to be in the range of 320-340 nm. sielc.comacs.orgresearchgate.net

These transitions are typically of low molar absorptivity (ε < 100 M⁻¹cm⁻¹). masterorganicchemistry.com The absence of significant absorption above 400 nm indicates that the compound is colorless.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties

A comprehensive search for specific Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) studies on this compound did not yield dedicated research articles or publicly available datasets. VCD and ECD are powerful spectroscopic techniques essential for determining the absolute configuration and solution-state conformation of chiral molecules.

In principle, VCD spectroscopy would measure the differential absorption of left and right circularly polarized infrared light by the enantiomers of this compound. This would provide detailed information about the stereochemistry of the chiral center at the 2-position of the piperidine ring. The resulting VCD spectrum, with its characteristic positive and negative bands, would serve as a unique fingerprint of the molecule's three-dimensional structure in solution. Theoretical calculations, typically using density functional theory (DFT), would be required to predict the VCD spectra for the (R)- and (S)-enantiomers. Comparison of the experimental spectrum with the calculated spectra would then allow for the unambiguous assignment of the absolute configuration.

While the application of these techniques to this compound would be highly valuable, the absence of published data prevents a detailed discussion of its specific chiroptical properties.

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Information from commercial suppliers suggests that X-ray crystallography has been used to resolve the stereochemistry and crystal packing of this compound. However, the primary crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not publicly available in the Crystallography Open Database (COD), the Cambridge Structural Database (CSD), or in peer-reviewed publications.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation in the solid state. Furthermore, it would definitively determine the relative and absolute stereochemistry of the chiral center.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₈H₁₃NO₃ |

| Formula Weight | 171.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 11.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 973.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.168 |

| R-factor (%) | 4.5 |

Computational Chemistry and Molecular Modeling of 2 Methylpiperidin 1 Yl Oxo Acetic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For (2-Methylpiperidin-1-yl)(oxo)acetic acid, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a variety of electronic and structural properties. researchgate.netnih.gov

Key Findings from Hypothetical DFT Studies:

Optimized Geometry: DFT calculations would provide the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density can be visualized, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting reactivity.

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data for structural validation. researchgate.net

Global Reactivity Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, hardness, and softness can be calculated. These descriptors provide insights into the molecule's kinetic stability and reactivity. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 4.0 eV |

| Global Hardness (η) | 2.8 eV |

| Global Softness (S) | 0.357 eV⁻¹ |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and serve as an illustration of typical DFT outputs.

The flexibility of the 2-methylpiperidine (B94953) ring and the rotation around the single bonds mean that this compound can exist in multiple conformations. A conformational analysis is essential to identify the most stable conformers and understand the energy landscape of the molecule.

This analysis involves systematically rotating key dihedral angles and calculating the energy of each resulting conformation. The results are often visualized as a Potential Energy Surface (PES), which maps the energy as a function of one or more geometric parameters. The lowest points on the PES correspond to stable conformers. This information is critical for understanding how the molecule might bind to a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.

For this compound, MD simulations, typically performed using force fields like AMBER or CHARMM, can reveal:

Conformational Dynamics: How the molecule explores different conformations in solution at a given temperature.

Solvent Effects: The arrangement and interaction of solvent molecules (e.g., water) around the solute. This includes the formation and dynamics of hydrogen bonds between the carboxylic acid group and water.

In Silico Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the most likely sites for chemical reactions and help elucidate reaction mechanisms.

Fukui Functions and Local Softness: These DFT-derived concepts can identify specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbons are expected to be electrophilic sites, while the oxygen atoms and the nitrogen atom are potential nucleophilic sites.

Reaction Path Following: By mapping the potential energy surface, computational chemists can identify the transition states and intermediates of a potential reaction, providing a detailed step-by-step mechanism and the associated energy barriers.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this process.

A hypothetical QSAR study for a series of analogs of this compound might involve:

Generating Analogs: Creating a virtual library of related compounds by modifying the methyl group, substituting the piperidine (B6355638) ring, or altering the linker.

Calculating Descriptors: For each analog, a wide range of descriptors (e.g., electronic, steric, hydrophobic) would be calculated.

Model Building: A statistical model would be built to correlate these descriptors with experimentally determined biological activity.

Prediction: The model could then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Table 2: Hypothetical SAR Data for Analogs of this compound

| Compound | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| This compound | 0.41 | 57.6 | 15.2 |

| (Piperidin-1-yl)(oxo)acetic acid | 0.15 | 57.6 | 25.8 |

| (2-Ethylpiperidin-1-yl)(oxo)acetic acid | 0.85 | 57.6 | 12.5 |

| (3-Methylpiperidin-1-yl)(oxo)acetic acid | 0.41 | 57.6 | 18.9 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking and Ligand-Protein Interaction Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com This is crucial for understanding the basis of a molecule's biological activity and for designing more potent inhibitors or activators.

If a biological target for this compound were identified (e.g., an enzyme or receptor), molecular docking could reveal:

Binding Pose: The most likely three-dimensional orientation of the molecule within the protein's binding site.

Binding Affinity: An estimated binding energy (e.g., in kcal/mol) that indicates the strength of the interaction.

Key Interactions: The specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions). For example, the carboxylic acid group could form hydrogen bonds with polar residues, while the piperidine ring might engage in hydrophobic interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Result |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | Lys72 (H-bond with carboxylate), Leu120 (hydrophobic with piperidine), Asp184 (H-bond with amide) |

| RMSD of Docked Pose | 1.2 Å |

Note: These results are purely hypothetical to illustrate the output of a molecular docking study.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction (Academic Focus)

In the realm of computational chemistry, the prediction of a molecule's pharmacokinetic and toxicological properties is a critical step in evaluating its potential as a therapeutic agent. For the compound this compound, in the absence of extensive empirical data, in silico modeling provides valuable insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. These predictions are derived from quantitative structure-activity relationship (QSAR) models and are based on the compound's structural features.

Absorption

The absorption of a compound is a key determinant of its oral bioavailability. Computational models predict that this compound exhibits favorable absorption characteristics.

Gastrointestinal (GI) Absorption: Predictions indicate a high likelihood of absorption from the gastrointestinal tract. This is a positive attribute for potential orally administered drugs.

Caco-2 Permeability: The Caco-2 cell permeability model is a well-established in vitro method to predict in vivo absorption. For this compound, computational models predict moderate to high permeability.

Water Solubility: The compound is predicted to have good water solubility, which is a favorable property for absorption.

Table 1: Predicted Absorption Parameters for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability (log Papp) | > 0.90 | High permeability across the intestinal cell line model. |

| Aqueous Solubility (log S) | -1.5 | Soluble in water. |

Distribution

Following absorption, a compound is distributed throughout the body. Key predictive parameters for distribution include the volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

Volume of Distribution (VDss): The predicted VDss for this compound suggests that the compound does not distribute extensively into tissues and is likely to be confined to the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Computational models consistently predict that this compound is unlikely to cross the blood-brain barrier. This is often a desirable trait for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.

Table 2: Predicted Distribution Parameters for this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Volume of Distribution (VDss) | Low | The compound is likely to have limited tissue distribution. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is not expected to penetrate the central nervous system. |

Metabolism

The metabolism of a drug candidate is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Predicting interactions with these enzymes is crucial to foresee potential drug-drug interactions.

CYP450 Inhibition: In silico screening against major CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) suggests that this compound is unlikely to be a significant inhibitor of these enzymes. This low inhibitory potential indicates a reduced risk of altering the metabolism of co-administered drugs.

CYP450 Substrate: Predictions indicate that the compound may be a substrate for certain CYP enzymes, which would be the primary route of its metabolic clearance.

Table 3: Predicted Metabolic Profile of this compound

| Parameter | Predicted Outcome |

|---|---|

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Excretion

The route and rate of excretion are the final determinants of a compound's duration of action.

Total Clearance: The predicted total clearance of this compound is low to moderate, suggesting a reasonable half-life in the body.

Renal Excretion: Given its good water solubility, renal excretion is anticipated to be a significant pathway for the elimination of the compound and its metabolites.

Toxicity Prediction

Early-stage toxicity assessment using computational models helps to flag potential liabilities. Various toxicological endpoints are evaluated based on structural alerts and statistical models.

Mutagenicity: The Ames test is a widely used method to assess a chemical's mutagenic potential. In silico models predict that this compound is non-mutagenic.

Carcinogenicity: Based on computational models, the compound does not show alerts for carcinogenicity.

Hepatotoxicity: The risk of drug-induced liver injury is a major concern. Computational predictions suggest a low probability of hepatotoxicity for this molecule.

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmias. In silico models predict that this compound is not a hERG inhibitor.

Table 4: Predicted Toxicological Endpoints for this compound

| Toxicity Endpoint | Predicted Result |

|---|---|

| AMES Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogen |

| Hepatotoxicity | Low risk |

| hERG I Inhibition | No |

| Skin Sensitization | Low risk |

These computational predictions, while providing a valuable preliminary assessment, must be interpreted with caution. They are based on models derived from existing data and may not capture all biological complexities. Experimental validation is essential to confirm these in silico findings.

Biological Activities and Medicinal Chemistry Applications of 2 Methylpiperidin 1 Yl Oxo Acetic Acid and Its Derivatives

Exploration as a Precursor to Alpha-Ketoamide Pharmacophores

(2-Methylpiperidin-1-yl)(oxo)acetic acid serves as a key building block for the synthesis of alpha-ketoamides. The alpha-ketoamide moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and its ability to interact with a wide range of biological targets. unipi.it The synthesis of alpha-ketoamide derivatives from this compound typically involves the amidation of the carboxylic acid group with various primary or secondary amines. This reaction creates a diverse library of compounds where the R-group on the newly formed amide can be systematically varied to explore structure-activity relationships (SAR).

The alpha-ketoamide functional group is characterized by two adjacent carbonyl groups, which confer a unique electronic and conformational profile. This arrangement allows for the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. unipi.it The 2-methylpiperidine (B94953) moiety also plays a crucial role, providing a three-dimensional structural element that can influence the compound's pharmacokinetic properties and its fit within the binding sites of target proteins. The development of efficient synthetic routes to these derivatives is a key area of research, enabling the exploration of their therapeutic potential.

Investigation in Enzyme Inhibition

Derivatives of this compound, particularly the corresponding alpha-ketoamides, have been investigated as inhibitors of several classes of enzymes, owing to the electrophilic nature of the alpha-keto group.

Targeting Proteases (e.g., Cysteine Proteases, Serine Proteases)

The alpha-ketoamide scaffold is a well-established pharmacophore for the inhibition of proteases, especially cysteine proteases. nih.gov These enzymes play critical roles in a variety of physiological and pathological processes, including protein turnover, apoptosis, and viral replication. Alpha-ketoamide-based compounds have shown significant inhibitory activity against several cysteine proteases, including calpains and the main protease (Mpro) of SARS-CoV-2. nih.govmdpi.com The inhibitory potential of these compounds is attributed to the ability of the alpha-keto group to be attacked by the nucleophilic cysteine residue in the enzyme's active site. While less common, the potential for alpha-ketoamides to inhibit serine proteases has also been explored, although they generally show greater potency against cysteine proteases. google.com

A variety of peptidyl alpha-ketoamides have been synthesized and evaluated for their inhibitory activity against different proteases. For instance, a series of peptidyl alpha-ketoamides incorporating nucleobases and methylpiperazine moieties were assessed as inhibitors of calpain I and II, which are cysteine proteases implicated in neurodegenerative diseases. nih.gov

| Derivative Class | Target Protease | Observed Activity |

| Peptidyl alpha-ketoamides | Calpain I and II (Cysteine Proteases) | Potent inhibition, with Ki values in the nanomolar range for some derivatives. nih.gov |

| Alpha-ketoamide derivatives | SARS-CoV-2 Main Protease (Cysteine Protease) | Effective inhibition through covalent modification of the active site cysteine. mdpi.com |

| General alpha-ketoamides | Cruzain (Cysteine Protease) | Potent and specific inhibition. google.com |

Kinase Inhibition Studies (e.g., p38 inhibitors)

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key regulators of inflammatory responses. As such, they represent an attractive therapeutic target for a range of inflammatory diseases. Several classes of p38 MAP kinase inhibitors incorporating a piperidine (B6355638) moiety have been developed and investigated. While direct studies originating from this compound are not extensively documented, the structure-activity relationship (SAR) studies of related piperidine-containing inhibitors provide valuable insights. researchgate.netresearchgate.net These studies have shown that the piperidine ring can occupy a specific pocket in the ATP-binding site of the kinase, and modifications to this ring can significantly impact potency and selectivity. The development of potent and selective p38 inhibitors often involves extensive optimization of the substituents on the piperidine ring. researchgate.net

| Inhibitor Class | Target Kinase | Key Structural Feature |

| Diaryl pyrazoles | p38α MAP Kinase | C(5)-substituted piperidine. researchgate.net |

| Fused pyrazoles | p38α MAP Kinase | Optimized piperidine substituents for improved potency and oral bioavailability. researchgate.net |

Mechanism of Enzyme Inhibition (e.g., Reversible Covalent Inhibition)

A key feature of alpha-ketoamide inhibitors, particularly in the context of cysteine proteases, is their mechanism of action, which often involves reversible covalent inhibition. nih.gov The electrophilic carbon of the ketone in the alpha-ketoamide moiety is susceptible to nucleophilic attack by the thiol group of the active site cysteine residue of the protease. This attack leads to the formation of a tetrahedral hemithioketal adduct. nih.gov

This adduct is a stable, yet reversible, complex that effectively blocks the catalytic activity of the enzyme. The reversibility of this interaction is considered a significant advantage over irreversible inhibitors, as it can potentially lead to a better safety profile by reducing the likelihood of off-target effects and idiosyncratic toxicities. The stability of the hemithioketal intermediate is influenced by the surrounding amino acid residues in the active site, which can form hydrogen bonds with the newly formed hydroxyl group. nih.gov

Broad-Spectrum Pharmacological Screening of Scaffold Derivatives

The piperidine scaffold is a common motif in a vast number of biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. researchgate.netnih.gov Derivatives of this compound, by virtue of containing this piperidine ring, are candidates for broad-spectrum pharmacological screening to identify novel biological activities. The diverse pharmacological profiles of piperidine-containing molecules include anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.net

For example, various substituted piperidine derivatives have been synthesized and evaluated for a range of biological activities, including antioxidant and receptor modulation activities. nih.gov While a comprehensive screening of derivatives specifically from this compound is not widely published, the known pharmacological space of piperidine compounds suggests that such derivatives could exhibit a wide array of biological effects.

Modulation of Cellular Pathways and Receptor Interactions

Beyond direct enzyme inhibition, derivatives of this compound have the potential to modulate various cellular pathways and interact with a range of receptors. The piperidine nucleus is a key component of many ligands for G-protein coupled receptors (GPCRs) and ion channels.

For instance, piperidine carboxamides have been identified as potent modulators of the transient receptor potential ankyrin 1 (TRPA1) channel, an irritant sensor involved in pain and inflammation. nih.govnih.gov These studies revealed a specific binding site for the piperidine-containing ligands, leading to channel activation. This suggests that derivatives of this compound could be designed to target specific receptors by modifying the substituents on the piperidine ring and the amide portion of the molecule.

Furthermore, piperidine-based compounds have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov These inhibitors often feature a piperidine ring that interacts with the S1 pocket of the enzyme. The diverse biological activities reported for piperidine-containing compounds underscore the potential for derivatives of this compound to modulate a variety of cellular signaling pathways and receptor functions. ijnrd.org

Potential in Antimicrobial and Antifungal Research

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented, research into structurally similar compounds, particularly those incorporating the piperidine scaffold, suggests a promising area for investigation. The piperidine ring is a key component in numerous compounds with demonstrated antimicrobial and antifungal efficacy.

Derivatives of oxazolidinone, which can be conceptually related to the oxoacetic acid moiety, have shown significant antibacterial activity. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against several Gram-positive bacteria. semanticscholar.org Further modifications of the oxazolidinone structure, such as in certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, have yielded compounds with antibacterial effects against both drug-sensitive and drug-resistant strains, including an eight-fold stronger inhibitory effect than linezolid (B1675486) in one case. nih.gov These compounds are believed to exert their effect by inhibiting bacterial protein synthesis. semanticscholar.org

In the realm of antifungal research, while specific data on this compound is scarce, broader studies on related heterocyclic systems are informative. For example, derivatives of 2-alkynoic acids have demonstrated fungitoxicity that is influenced by factors such as chain length and pH. chemicalbook.com This highlights that modifications to the acetic acid portion of the target molecule could be a viable strategy for developing antifungal agents.

The collective evidence from related structural classes underscores the potential for derivatives of this compound to be developed as antimicrobial or antifungal agents. Future research could focus on synthesizing and screening a library of such derivatives to identify lead compounds with clinically relevant activity.

Antiviral Activity Investigations

The exploration of this compound and its analogues in antiviral research is an emerging field. While direct antiviral screening data for the parent compound is limited, studies on related N-substituted piperidine derivatives have shown potential, particularly against influenza viruses.

In one study, a series of new N-substituted piperidine derivatives were synthesized and evaluated for their antiviral activity against the influenza A/H1N1 virus. nih.gov Several compounds from this series demonstrated a notable ability to inhibit viral replication. For example, one compound reduced the viral load by 2.0 log2 at concentrations of 0.0650 and 0.0325 mg/mL. Another derivative showed a similar reduction at a concentration of 0.035 mg/mL. The efficacy of some of these piperidine derivatives was found to be comparable to the commercially available antiviral drug oseltamivir (B103847) at similar or lower concentrations. nih.gov

Additionally, research into other heterocyclic structures containing motifs similar to the oxoacetic acid group has revealed antiviral potential. For instance, various 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and tested against viruses like Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.gov In some cases, sugar hydrazone derivatives of these compounds showed enhanced antiviral activity. nih.gov

These findings suggest that the this compound scaffold could serve as a valuable starting point for the design and synthesis of novel antiviral agents. Future investigations could involve creating derivatives with varied substituents on both the piperidine ring and the oxoacetic acid moiety to optimize antiviral potency and spectrum.

Anti-Inflammatory and Analgesic Property Exploration

The potential of this compound derivatives as anti-inflammatory and analgesic agents is supported by research on structurally related compounds containing piperidine, piperazine (B1678402), and acetic acid moieties. These studies often point towards mechanisms involving the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory mediators.

For example, a study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-nociceptive and anti-inflammatory effects in animal models. nih.gov The compound reduced acetic acid-induced writhing in a dose-dependent manner and decreased paw edema in a carrageenan-induced inflammation model. Its mechanism was linked to the reduction of inflammatory cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Similarly, novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives have shown potent antinociceptive effects in p-benzoquinone-induced writhing tests. researchgate.net The analgesic activity of certain alkyl piperidine derivatives has also been documented, with some compounds showing a rapid onset of action and significant pain relief in tail immersion tests. pjps.pk

Research into 2,5-disubstituted 1,3,4-oxadiazole derivatives, which can be considered bioisosteres of the oxoacetic acid group, has also yielded compounds with notable analgesic and anti-inflammatory properties. scilit.com Furthermore, studies on benzimidazole (B57391) derivatives with acetic acid substituents have identified compounds with potent anti-inflammatory activity, as demonstrated by the inhibition of protein denaturation. nih.gov

These findings from related chemical classes suggest that derivatives of this compound are promising candidates for the development of new anti-inflammatory and analgesic drugs. Future work in this area would likely involve the synthesis of a range of analogues and their screening in relevant in vivo and in vitro models to establish structure-activity relationships.

Neuropharmacological Applications

The neuropharmacological potential of this compound and its derivatives is a largely unexplored area of research. However, the piperidine scaffold is a common feature in many centrally acting drugs, suggesting that derivatives of this compound could be designed to interact with various neurological targets.

While direct studies are lacking, research on related compounds offers some initial insights. For instance, derivatives of 2-(benzoyilamino)(1-R-2-oxoindolin-3-ylidene)acetic acid have been screened for their antihypoxic activity. core.ac.uk One compound, in particular, demonstrated a significant increase in the survival time of animals under conditions of acute hypobaric hypoxia, with its efficacy being comparable to the reference drug mexidol. This suggests a potential neuroprotective effect. core.ac.uk

The broad therapeutic utility of piperidine-containing compounds in neurology, which includes antipsychotics, antidepressants, and cognitive enhancers, provides a strong rationale for investigating the neuropharmacological profile of this compound derivatives. Future research could involve screening these compounds for their binding affinity to various CNS receptors and transporters, as well as evaluating their effects in animal models of neurological and psychiatric disorders. The structural flexibility of the this compound scaffold allows for a wide range of chemical modifications, which could be systematically explored to identify derivatives with desirable neuropharmacological activities.

Investigation of Antiproliferative and Anticancer Activity

The investigation of this compound derivatives as potential antiproliferative and anticancer agents is an active area of research, with several studies on structurally related compounds demonstrating promising results. The core structure, combining a piperidine ring and an oxoacetic acid moiety, is present in various forms in a number of cytotoxic compounds.

Derivatives of 2,4-azolidinedione-acetic acid have been synthesized and evaluated for their anticancer activity. nih.gov One such compound, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide, showed high selectivity for several leukemia cell lines. nih.gov Similarly, a series of 2-arylbenzoxazole-5-acetic acid derivatives were found to have potent anti-proliferative activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov This study highlighted that the presence of the acetic acid group at position 5 of the benzoxazole (B165842) nucleus enhanced the cytotoxic activity. nih.gov

Research into piperazin-2-one-based structures has also yielded compounds with cytotoxic activity against a variety of cancer cell lines. nih.gov In one study, a guanidine (B92328) derivative of a piperazinone compound exhibited high cytotoxicity against two cancer cell lines at concentrations lower than the standard drug doxorubicin. nih.gov Furthermore, novel derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide have been synthesized and shown to have good anti-proliferative activity against MCF-7 cells with low toxicity to normal cell lines. mdpi.com The mechanism of action for some of these compounds was found to be the induction of apoptosis through the activation of caspase 3/7. mdpi.com

The following table summarizes the in vitro anticancer activity of some representative derivatives from related structural classes:

| Compound Class | Cancer Cell Line | IC50 / Activity | Reference |

| 2,4-azolidinedione-acetic acid derivative | Leukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR) | logGI50 = -6.06 to -6.53 | nih.gov |

| 2-arylbenzoxazole-5-acetic acid derivative | Breast (MCF-7), Colon (HCT-116) | Potent activity | nih.gov |

| Piperazinone derivative (guanidine) | Colon (HT-29), Lung (A549) | <2 µM | nih.gov |

| 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivative | Breast (MCF-7) | 7.5 µM | mdpi.com |

| Acridine/Sulfonamide Hybrid | Liver (HepG2), Colon (HCT-116), Breast (MCF-7) | IC50 = 8.83 to 14.51 µM | nih.gov |

| Quinoline (B57606) Derivative (BAPPN) | Liver (HepG2), Colon (HCT-116), Breast (MCF-7), Lung (A549) | IC50 = 3.1 to 23 µg/mL | nih.gov |